molecular formula C6H14IN3S B13715307 [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide

Cat. No.: B13715307
M. Wt: 287.17 g/mol
InChI Key: WNLVHRNZRLZXPN-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide: is a chemical compound with a complex structure that includes a dimethylamino group, an ethylidene group, and an isothiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide typically involves the reaction of dimethylamine with ethylidene isothiocyanate in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution reactions may result in a variety of substituted derivatives.

Scientific Research Applications

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

Molecular Formula

C6H14IN3S

Molecular Weight

287.17 g/mol

IUPAC Name

methyl N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide

InChI

InChI=1S/C6H13N3S.HI/c1-5(9(2)3)8-6(7)10-4;/h7H,1-4H3;1H

InChI Key

WNLVHRNZRLZXPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=N)SC)N(C)C.I

Origin of Product

United States

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